

PF-06733804 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	PF-06733804	
Cat. No.:	B15617577	Get Quote

Application Notes and Protocols for PF-06733804

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06733804 is a potent and selective pan-tropomyosin receptor kinase (pan-Trk) inhibitor.[1] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling, often through gene fusions or overexpression, is an oncogenic driver in a variety of adult and pediatric cancers. As a pan-Trk inhibitor, **PF-06733804** offers a therapeutic strategy to target these Trk-dependent cancers. This document provides detailed application notes and protocols for the experimental use of **PF-06733804**, including solubility data, preparation of solutions, and methodologies for key in vitro experiments.

Physicochemical Properties and Solubility

PF-06733804 is a white to beige powder with a molecular weight of 474.38 g/mol .[1] Proper storage and handling are crucial for maintaining its stability and activity.

Storage: Store the solid compound at room temperature.[1]

Solubility Data:

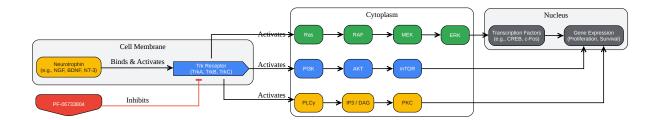


Solvent	Solubility	Appearance
DMSO	20 mg/mL	Clear solution

Note: Information on the solubility of **PF-06733804** in other common laboratory solvents such as ethanol and aqueous solutions is not readily available in the public domain. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Mechanism of Action and Signaling Pathway

PF-06733804 functions as an ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases. By binding to the ATP-binding pocket of the Trk kinase domain, it blocks the autophosphorylation and subsequent activation of the receptor. This inhibition disrupts downstream signaling cascades that are critical for cancer cell proliferation and survival, including the Ras/MAPK, PI3K/AKT, and PLCy pathways.



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Caption: Pan-Trk inhibitor **PF-06733804** blocks signaling pathways.

Experimental Protocols



Preparation of Stock Solutions

Materials:

- PF-06733804 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials

Protocol:

- Equilibrate the **PF-06733804** powder to room temperature before opening the vial.
- Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of PF-06733804 and volume of DMSO. For a 10 mM stock solution, dissolve 4.74 mg of PF-06733804 in 1 mL of DMSO.
- Add the calculated volume of DMSO to the vial containing PF-06733804.
- Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
- Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of **PF-06733804** on the viability of cancer cell lines. Optimization of cell number, drug concentration, and incubation time is recommended for each specific cell line.

Materials:

- Cancer cell line of interest (e.g., a cell line with a known NTRK fusion)
- Complete cell culture medium



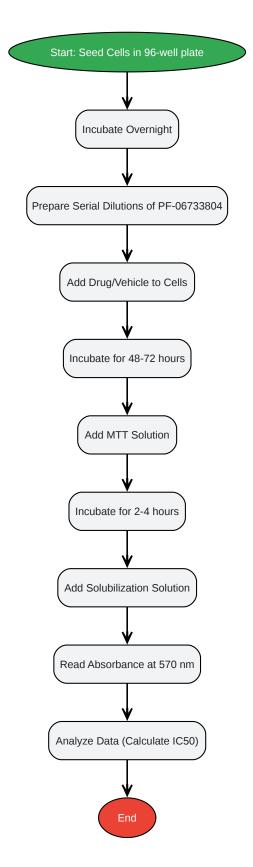
- PF-06733804 stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- · Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Protocol:

- Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of PF-06733804 in complete cell culture medium from the stock solution. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
- Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
- Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.



 Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.





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Caption: Workflow for the in vitro cell viability (MTT) assay.

Western Blot Analysis of Trk Phosphorylation

This protocol describes the assessment of **PF-06733804**'s inhibitory effect on Trk receptor phosphorylation.

Materials:

- · Cancer cell line with Trk expression
- PF-06733804 stock solution
- Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB)
- · Serum-free cell culture medium
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Trk (specific to the Trk of interest), anti-total-Trk, and anti-GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:



- Plate cells and grow to 70-80% confluency.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with the desired concentrations of PF-06733804 or vehicle control for 1-2 hours.
- Stimulate the cells with the appropriate neurotrophin ligand for a short period (e.g., 5-15 minutes) to induce Trk phosphorylation.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the phosphorylated Trk signal to the total Trk signal and the loading control.

In Vivo Experiments

Specific protocols for in vivo studies using **PF-06733804**, including recommended vehicle formulations and dosing regimens, are not readily available in published literature. Researchers should perform formulation development and pharmacokinetic/toxicology studies to determine the optimal vehicle and dosing for their specific animal model and experimental goals. A



common vehicle for administering hydrophobic compounds to mice is a mixture of corn oil or a solution containing 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

Conclusion

PF-06733804 is a valuable research tool for investigating the role of Trk signaling in cancer and other biological processes. The protocols provided here serve as a starting point for in vitro studies. It is essential to optimize these protocols for specific experimental systems and to conduct preliminary studies to determine the solubility and stability of **PF-06733804** in the desired solvents and media. For in vivo studies, careful formulation and tolerability assessments are critical for obtaining reliable and reproducible results.

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References

- 1. In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice PubMed [pubmed.ncbi.nlm.nih.gov]
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